Lexipafant

Descripción

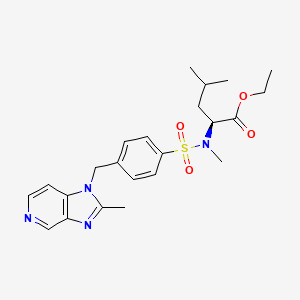

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (2S)-4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S/c1-6-31-23(28)22(13-16(2)3)26(5)32(29,30)19-9-7-18(8-10-19)15-27-17(4)25-20-14-24-12-11-21(20)27/h7-12,14,16,22H,6,13,15H2,1-5H3/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRXDPFOYJSPMP-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318348 |

Source

|

| Record name | Lexipafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139133-26-9 |

Source

|

| Record name | Lexipafant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139133-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lexipafant [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139133269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lexipafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEXIPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H14917M9YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lexipafant's Mechanism of Action in Pancreatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute pancreatitis is a complex inflammatory condition characterized by premature activation of digestive enzymes, leading to pancreatic autodigestion, a robust inflammatory response, and in severe cases, systemic inflammatory response syndrome (SIRS) and multiple organ failure (MOF). A key mediator in this inflammatory cascade is Platelet-Activating Factor (PAF), a potent phospholipid that activates a wide range of pathological responses. Lexipafant, a specific and potent competitive antagonist of the PAF receptor, has been investigated as a therapeutic agent to mitigate the detrimental effects of PAF in acute pancreatitis. This technical guide provides an in-depth overview of the mechanism of action of this compound in pancreatitis, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

The Role of Platelet-Activating Factor (PAF) in Acute Pancreatitis

In acute pancreatitis, tissue injury triggers the release of PAF from various cells, including endothelial cells, macrophages, and neutrophils. PAF exerts its pro-inflammatory effects by binding to its specific G protein-coupled receptor, the PAF receptor (PAF-R), which is expressed on the surface of numerous cell types involved in the inflammatory process. The binding of PAF to its receptor initiates a cascade of intracellular signaling events that contribute to the pathophysiology of acute pancreatitis in several ways:

-

Activation of Inflammatory Cells: PAF is a potent activator of platelets, neutrophils, and macrophages, leading to their aggregation, degranulation, and release of further inflammatory mediators, including cytokines, chemokines, and reactive oxygen species.

-

Increased Vascular Permeability: PAF increases the permeability of the microvasculature, leading to fluid leakage into the interstitial space, edema, and impaired organ perfusion. This effect is particularly detrimental in the pancreas and distant organs like the lungs.

-

Systemic Inflammatory Response: The localized inflammatory response in the pancreas can spill over into the systemic circulation, amplified by PAF, contributing to the development of SIRS and MOF.

This compound: A Competitive Antagonist of the PAF Receptor

This compound is a highly specific and potent antagonist of the PAF receptor. It acts by competitively binding to the PAF receptor, thereby preventing the binding of PAF and inhibiting its downstream signaling pathways. This competitive antagonism effectively blunts the pro-inflammatory cascade mediated by PAF.

Signaling Pathways Modulated by this compound

The PAF receptor is coupled to both Gq and Gi heterotrimeric G proteins. This compound's blockade of PAF binding to its receptor prevents the activation of these G proteins and their downstream signaling cascades.

Inhibition of the Gq/Phospholipase C (PLC) Pathway

Activation of the Gq protein by the PAF receptor leads to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).

This signaling cascade ultimately leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. NF-κB activation upregulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. By blocking this pathway, this compound effectively reduces the production of these key inflammatory mediators.

The Therapeutic Potential of Lexipafant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexipafant (BB-882) is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a key phospholipid mediator implicated in a variety of inflammatory and thrombotic diseases.[2][3] By competitively inhibiting the binding of PAF to its receptor, this compound blocks the downstream signaling cascades that lead to platelet aggregation, neutrophil activation, and increased vascular permeability.[4][5] This technical guide provides an in-depth overview of the therapeutic potential of this compound, with a focus on its development for acute pancreatitis and severe sepsis. The document summarizes key quantitative data from clinical trials, details relevant experimental protocols, and visualizes the underlying signaling pathways. While initial preclinical and early-phase clinical studies showed promise, this compound ultimately failed to demonstrate a significant reduction in mortality in large-scale clinical trials for acute pancreatitis and severe sepsis, leading to the discontinuation of its development. Nevertheless, the story of this compound offers valuable insights into the complexities of targeting inflammatory pathways and the challenges of translating preclinical findings into clinical success.

Mechanism of Action

This compound is a synthetic molecule designed to specifically bind to the platelet-activating factor receptor (PAF-R), a G-protein coupled receptor. It acts as a competitive antagonist, having a much greater affinity for the PAF-R than PAF itself. By occupying the receptor binding site, this compound prevents PAF from initiating its pro-inflammatory and pro-thrombotic effects.

The binding of PAF to its receptor activates multiple intracellular signaling pathways, primarily through Gq and Gi proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger a cascade of events including an increase in intracellular calcium, activation of protein kinase C (PKC), and activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately result in various cellular responses such as platelet aggregation, neutrophil degranulation and superoxide (B77818) production, and increased endothelial permeability. This compound, by blocking the initial PAF-R interaction, effectively inhibits these downstream consequences.

Preclinical Pharmacology

This compound demonstrated significant potency in preclinical studies, effectively inhibiting various PAF-mediated cellular responses. These in vitro experiments provided a strong rationale for its clinical development in inflammatory conditions.

| Parameter | Value | Cell Type/Assay | Reference |

| IC50 (Superoxide Production) | 0.046 µM | Human Polymorphonuclear Leukocytes (PMNs) | |

| IC50 (CD11b Expression) | 0.285 µM | Human Polymorphonuclear Leukocytes (PMNs) | |

| IC50 (Elastase Release) | 0.05 µM | Human Polymorphonuclear Leukocytes (PMNs) |

Clinical Trials in Acute Pancreatitis

Acute pancreatitis is a severe inflammatory condition where PAF is believed to play a crucial role in amplifying the systemic inflammatory response syndrome (SIRS) that leads to multi-organ failure. Several clinical trials were conducted to evaluate the efficacy of this compound in this indication.

Phase II Trial

A randomized, double-blind, placebo-controlled Phase II trial involving 83 patients with acute pancreatitis showed promising results.

| Outcome | This compound (n=42) | Placebo (n=41) | p-value |

| Incidence of Organ Failure | Significantly Reduced | - | 0.041 |

| Total Organ Failure Score (OFS) at 72h | Significantly Reduced | - | 0.048 |

| Serum IL-8 Levels | Significantly Reduced | - | 0.038 |

| Serum IL-6 Levels | Declined on Day 1 | - | - |

In a subgroup of patients with severe acute pancreatitis (APACHE II score ≥ 8), 7 out of 12 patients treated with this compound recovered from organ failure, compared to only 2 out of 11 in the placebo group.

Phase III Multicenter Trial

A larger, multicenter Phase III trial was conducted with 290 patients with predicted severe acute pancreatitis (APACHE II score >6).

| Outcome | This compound (n=148) | Placebo (n=138) | p-value |

| Development of One or More Organ Failures | 57% | 58% | Not Significant |

| Median Change in Organ Failure Score (Day 3) | -1 | 0 | 0.04 |

| Systemic Sepsis | 4/148 (2.7%) | 13/138 (9.4%) | 0.023 |

| Pseudocyst Development | 8/148 (5.4%) | 19/138 (13.8%) | 0.025 |

| Mortality Attributable to Acute Pancreatitis | Not Significantly Different | Not Significantly Different | - |

While this compound showed a reduction in organ failure scores on day 3 and a decrease in certain complications, it failed to meet the primary endpoint of reducing the overall incidence of new organ failure. A critical appraisal of the clinical trials suggested that the timing of administration and patient selection may have influenced the outcomes.

Clinical Trials in Severe Sepsis

Given the central role of PAF in the pathophysiology of sepsis and septic shock, this compound was also investigated as a potential therapy for this life-threatening condition.

A double-blind, randomized, placebo-controlled trial was conducted in 131 patients with suspected severe sepsis.

| Outcome | This compound (n=66) | Placebo (n=65) | p-value |

| 28-Day Mortality | 61.4% | 62.6% | 0.4 |

The study found no significant difference in mortality between the this compound and placebo groups. There was also no evidence that this compound affected clinical or biochemical measures of disease severity or cytokine levels.

Experimental Protocols

Neutrophil Function Assays

-

Isolation of Polymorphonuclear Leukocytes (PMNs): PMNs were isolated from healthy volunteers.

-

Pre-treatment: Isolated PMNs were pre-treated with varying concentrations of this compound (0-100 µM).

-

Stimulation:

-

For superoxide production and elastase measurement, PMNs were incubated with PAF (200 nM for superoxide, 2000 nM for elastase) for 5 minutes, followed by activation with 1 µM N-formylmethionylleucylphenylalanine (fMLP).

-

For CD11b expression, PMNs were incubated with 200 nM PAF for 30 minutes following pre-treatment with this compound.

-

-

Measurement:

-

Superoxide production was determined by a cytochrome c reduction assay.

-

Elastase release was measured by the cleavage of a synthetic substrate.

-

CD11b expression was determined by flow cytometry.

-

Radioligand Binding Assay

A common method to assess the binding affinity of a compound to its receptor is a competitive radioligand binding assay.

-

Membrane Preparation: Platelet membranes containing the PAF receptor are prepared from a suitable source (e.g., rabbit or canine platelets).

-

Incubation: A fixed concentration of a radiolabeled PAF (e.g., [3H]PAF) is incubated with the platelet membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) or IC50 value for this compound can be determined.

Clinical Trial Protocol (Acute Pancreatitis - Phase III)

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

-

Patient Population: 290 patients with an APACHE II score > 6, with symptoms commencing within 72 hours.

-

Treatment:

-

This compound: 100 mg/24 hours administered intravenously for seven days.

-

Placebo: Intravenous infusion of a matching placebo.

-

-

Primary Endpoint: Reduction in the incidence of new organ failure.

-

Secondary Endpoints: Severity of organ failure, markers of the inflammatory response (e.g., IL-8, E-selectin), and mortality rate.

Signaling Pathways and Experimental Workflows

Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Neutrophil Function Assays with this compound.

Caption: Logical Progression of this compound's Clinical Development.

Conclusion

This compound is a well-characterized, potent antagonist of the platelet-activating factor receptor. Its development was based on a strong scientific rationale for the role of PAF in inflammatory diseases such as acute pancreatitis and severe sepsis. While early clinical data in acute pancreatitis were encouraging, subsequent larger trials failed to demonstrate a clear clinical benefit in terms of reducing mortality or the incidence of new organ failure. The clinical trial in severe sepsis was also negative. The journey of this compound underscores the challenges in translating a targeted anti-inflammatory strategy into a successful therapeutic for complex, multifactorial diseases. Despite its clinical discontinuation, this compound remains a valuable research tool for studying the roles of PAF in health and disease. Future research in this area may benefit from a more nuanced approach to patient selection, timing of intervention, and potentially combination therapies to address the multifaceted nature of systemic inflammation.

References

- 1. DSpace [researchrepository.ul.ie]

- 2. A Double-Blind Placebo-Controlled Study of an Infusion of this compound (Platelet-Activating Factor Receptor Antagonist) in Patients with Severe Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Randomized, double-blind phase II trial of this compound, a platelet-activating factor antagonist, in human acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lexipafant as a Platelet-Activating Factor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lexipafant, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. It details this compound's mechanism of action, chemical properties, and its role in mitigating PAF-mediated inflammatory and pathological processes. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the intricate signaling pathways and experimental workflows relevant to its study. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing the therapeutic applications of this compound and other PAF receptor antagonists.

Introduction to Platelet-Activating Factor and its Receptor

Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions[1]. PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, leukocytes, and endothelial cells[1]. The binding of PAF to its receptor initiates a cascade of intracellular signaling events, leading to cellular activation, aggregation, and the release of other inflammatory mediators[1]. Given its central role in inflammation, the PAF/PAFR axis has been a key target for therapeutic intervention in a number of diseases.

This compound: A Specific PAF Receptor Antagonist

This compound is a synthetic molecule designed to specifically bind to and block the PAF receptor, thereby acting as a competitive antagonist to PAF[2]. By inhibiting the interaction between PAF and its receptor, this compound effectively prevents the downstream signaling cascades that lead to inflammatory responses[2].

Chemical Properties

The chemical structure and properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | ethyl (2S)-2-[[4-[(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonyl-methylamino]-4-methylpentanoate |

| Molecular Formula | C₂₃H₃₀N₄O₄S |

| Molecular Weight | 458.58 g/mol |

| CAS Number | 139133-26-9 |

| Appearance | White crystalline solid |

Mechanism of Action

This compound functions as a competitive antagonist at the PAF receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, PAF. This blockade inhibits the conformational changes in the PAFR that are necessary for G-protein coupling and the subsequent activation of intracellular signaling pathways.

Quantitative Data

The following tables summarize the available quantitative data for this compound's biological activity.

Table 1: this compound's Inhibitory Activity on Neutrophil Functions

| Parameter | IC₅₀ (µM) | Cell Type | Assay Conditions |

| Superoxide (O₂⁻) Production | 0.046 | Human Polymorphonuclear Leukocytes (PMNs) | PMNs pretreated with this compound, stimulated with PAF and fMLP. |

| CD11b Expression | 0.285 | Human Polymorphonuclear Leukocytes (PMNs) | PMNs pretreated with this compound, stimulated with PAF. |

| Elastase Release | 0.05 | Human Polymorphonuclear Leukocytes (PMNs) | PMNs pretreated with this compound, stimulated with PAF and fMLP. |

Note: Specific Ki values for PAF receptor binding and IC50 values for inhibition of PAF-induced platelet aggregation for this compound were not available in the public domain at the time of this review. The table above presents data on its effects on neutrophil functions.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and other PAF receptor antagonists.

PAF Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of a test compound for the PAF receptor.

Principle: This assay measures the ability of a non-radiolabeled test compound (e.g., this compound) to compete with a radiolabeled PAF receptor ligand (e.g., [³H]PAF) for binding to the PAF receptor in a preparation of cell membranes or intact cells expressing the receptor.

Materials:

-

Cell membrane preparation from cells expressing PAF receptors (e.g., human platelets, transfected cell lines).

-

Radioligand: [³H]PAF.

-

Test compound: this compound or other antagonists at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a microtiter plate, combine the cell membrane preparation, a fixed concentration of [³H]PAF, and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled PAF).

-

Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Platelet Aggregation Assay

This assay assesses the functional effect of a PAF receptor antagonist on PAF-induced platelet aggregation.

Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of an agonist like PAF. An antagonist will inhibit this aggregation in a dose-dependent manner.

Materials:

-

Freshly drawn human blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by differential centrifugation.

-

Platelet-Activating Factor (PAF) as the agonist.

-

Test compound: this compound or other antagonists at various concentrations.

-

A platelet aggregometer.

Procedure:

-

PRP Preparation: Centrifuge whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP, which is used as a reference (100% aggregation).

-

Baseline Adjustment: Place a cuvette with PRP in the aggregometer and adjust the baseline to 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.

-

Incubation with Antagonist: Add a known concentration of this compound or vehicle control to the PRP in the aggregometer cuvette and incubate for a short period (e.g., 2-5 minutes) at 37°C with stirring.

-

Induction of Aggregation: Add a sub-maximal concentration of PAF to the cuvette to induce platelet aggregation.

-

Measurement: Record the change in light transmission over time until a maximal aggregation response is observed.

-

Data Analysis: The percentage of platelet aggregation is calculated from the aggregation curve. To determine the IC₅₀ value, perform the assay with a range of antagonist concentrations and plot the percentage inhibition of aggregation against the logarithm of the antagonist concentration.

Visualizations

PAF Receptor Signaling Pathway

The following diagram illustrates the major signaling pathways activated upon PAF binding to its receptor, which are subsequently inhibited by this compound.

Experimental Workflow for PAF Antagonist Screening

This diagram outlines a typical workflow for the screening and characterization of novel PAF receptor antagonists.

Logical Relationship of this compound's Action

This diagram illustrates the logical flow of this compound's antagonistic action.

Therapeutic Applications and Clinical Studies

This compound has been investigated primarily for its potential therapeutic role in acute pancreatitis. The rationale for its use in this condition is based on the significant role of PAF in the systemic inflammatory response syndrome (SIRS) that accompanies severe pancreatitis and can lead to multiple organ failure.

Clinical trials have been conducted to evaluate the efficacy of this compound in reducing the severity and mortality of acute pancreatitis. While some studies showed a reduction in organ failure scores and markers of inflammation, the overall results regarding a significant reduction in mortality have been inconclusive, and this compound has not received widespread regulatory approval for this indication.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for this compound in humans is limited in the publicly available literature. As with many intravenously administered drugs, it is expected to be rapidly distributed. Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a well-characterized, potent, and specific antagonist of the PAF receptor. Its mechanism of action, involving the competitive inhibition of PAF binding, provides a clear rationale for its use in PAF-mediated inflammatory conditions. While its clinical development for acute pancreatitis has faced challenges, the extensive preclinical and clinical data available for this compound continue to make it a valuable tool for researchers studying the role of PAF in health and disease. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the continued investigation of PAF receptor antagonism as a therapeutic strategy. Further research is warranted to explore the full therapeutic potential of this compound and next-generation PAF antagonists in a range of inflammatory and thrombotic disorders.

References

Lexipafant's Attenuation of Inflammatory Cytokine Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexipafant (BB-882) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a key phospholipid mediator implicated in the pathogenesis of various inflammatory conditions, most notably acute pancreatitis.[2][3] The binding of PAF to its G-protein coupled receptor (PAF-R) on the surface of inflammatory cells triggers a cascade of intracellular signaling events, culminating in the production and release of a host of pro-inflammatory cytokines. This "cytokine storm" is a major driver of the systemic inflammatory response syndrome (SIRS) and subsequent organ failure seen in severe inflammatory diseases.[2][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on inflammatory cytokine production, detailed experimental protocols for assessing these effects, and visualizations of the underlying signaling pathways.

Mechanism of Action: Interrupting the PAF Signaling Cascade

This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of PAF to its receptor, thereby blocking the initiation of the downstream signaling cascade that leads to cytokine gene transcription and protein synthesis. PAF-R activation by PAF is known to stimulate multiple intracellular signaling pathways, including the activation of phospholipases, mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol-calcium second messenger system. By preventing the initial ligand-receptor interaction, this compound effectively dampens the inflammatory response orchestrated by PAF.

Quantitative Effects on Inflammatory Cytokines

Clinical and preclinical studies have demonstrated this compound's ability to significantly reduce the levels of key pro-inflammatory cytokines. The following tables summarize the quantitative data from notable studies.

Table 1: Effect of this compound on Serum Cytokine Levels in Human Acute Pancreatitis

| Cytokine | Treatment Group | Placebo Group | P-value | Study |

| IL-8 | Significantly reduced | - | P = 0.038 | Kingsnorth et al., 1995 |

| IL-6 | Declined on day 1 | - | - | Kingsnorth et al., 1995 |

Data from a randomized, double-blind, placebo-controlled phase II clinical trial in patients with acute pancreatitis. The study assessed the magnitude of the inflammatory response by serial measurement of various markers.

Table 2: Effect of this compound on Serum Cytokine Levels in a Murine Model of Acute Pancreatitis

| Cytokine | AP Group (Cerulein) | AP + this compound Group | % Reduction | Study |

| TNF-α (pg/ml) | 80.6 ± 6.5 | 38.0 ± 6.6 | 52.8% | Lane et al., 2001 |

| IL-1β (pg/ml) | 182.6 ± 23.0 | 122.5 ± 10.8 | 32.9% | Lane et al., 2001 |

Data from a study in a murine model of mild, edematous acute pancreatitis induced by cerulein. Serum cytokine levels were determined by ELISA.

Experimental Protocols

This section provides a detailed, synthesized protocol for the quantification of inflammatory cytokines in serum or cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a common method used in the cited studies.

Protocol: Quantification of IL-6 and IL-8 by Sandwich ELISA

1. Materials and Reagents:

-

High-binding 96-well ELISA plates

-

Capture antibody (anti-human IL-6 or IL-8)

-

Detection antibody (biotinylated anti-human IL-6 or IL-8)

-

Recombinant human IL-6 or IL-8 standard

-

Assay diluent (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

2. Plate Coating:

-

Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS).

-

Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

-

Seal the plate and incubate overnight at 4°C.

3. Blocking:

-

The following day, aspirate the coating solution from the wells.

-

Wash the plate 2-3 times with 200 µL of wash buffer per well.

-

Add 200 µL of blocking buffer (e.g., assay diluent) to each well to block non-specific binding sites.

-

Incubate for 1-2 hours at room temperature.

4. Sample and Standard Incubation:

-

Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.

-

Dilute the serum samples or cell culture supernatants in assay diluent.

-

After washing the plate, add 100 µL of the standards and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature.

5. Detection Antibody Incubation:

-

Wash the plate 3-4 times with wash buffer.

-

Add 100 µL of the diluted biotinylated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

6. Streptavidin-HRP Incubation:

-

Wash the plate 3-4 times with wash buffer.

-

Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

7. Substrate Development and Measurement:

-

Wash the plate 5-7 times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate in the dark at room temperature for 15-30 minutes, or until a color gradient develops.

-

Stop the reaction by adding 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

8. Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Signaling Pathway of PAF-Mediated Cytokine Production and its Inhibition by this compound

Caption: PAF signaling pathway leading to cytokine production and its inhibition by this compound.

Experimental Workflow for Assessing this compound's Effect on Cytokine Levels

Caption: General experimental workflow for evaluating the in vivo efficacy of this compound.

Conclusion

This compound has demonstrated a clear capacity to modulate the inflammatory cytokine cascade by antagonizing the PAF receptor. The quantitative data from both clinical and preclinical studies support its role in reducing key pro-inflammatory mediators such as IL-1, IL-6, IL-8, and TNF-α. While clinical outcomes in severe acute pancreatitis have been varied, the foundational mechanism of attenuating the cytokine response remains a valid therapeutic strategy. The experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of PAF receptor antagonists in inflammatory diseases. Further research focusing on optimal dosing, timing of administration, and patient selection will be crucial in realizing the full clinical utility of this class of drugs.

References

The Pharmacodynamics of Lexipafant in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of Lexipafant, a potent Platelet-Activating Factor (PAF) receptor antagonist, as demonstrated in various animal models. The data and protocols summarized herein are crucial for understanding its mechanism of action and therapeutic potential in inflammatory conditions.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from preclinical studies of this compound in different animal models of inflammatory diseases.

Table 1: this compound in a Murine Model of Acute Pancreatitis

| Parameter | Sham | Sham + this compound | Acute Pancreatitis (AP) | AP + this compound |

| Animal Model | Female Swiss-Webster mice | Female Swiss-Webster mice | Female Swiss-Webster mice | Female Swiss-Webster mice |

| Induction of AP | Saline i.p. | Saline i.p. | Cerulein (50 µg/kg) i.p. hourly for 6h | Cerulein (50 µg/kg) i.p. hourly for 6h |

| This compound Dosage | N/A | 25 mg/kg i.p. every 3h | N/A | 25 mg/kg i.p. every 3h |

| IL-1β (pg/ml) | 115.0 ± 8.9 | 97.5 ± 9.4 | 182.6 ± 23.0 | 122.5 ± 10.8 |

| TNF-α (pg/ml) | 30.9 ± 4.0 | 32.6 ± 4.6 | 80.6 ± 6.5 | 38.0 ± 6.6** |

| Lung MPO (U/g) | 1.6 ± 0.4 | 1.8 ± 0.2 | 3.4 ± 0.4 | 2.6 ± 0.2 |

| Serum Amylase (U/L) | 697 ± 106 | 639 ± 52 | 1943 ± 102 | 1649 ± 110 |

| p<0.05 vs. AP group; **p<0.001 vs. AP group. Data extracted from a study on the effect of this compound on systemic inflammatory response in a murine model of acute edematous pancreatitis[1]. |

Table 2: this compound in a Rabbit Model of Acute Colitis

| Parameter | Control | This compound (0.8 mg/kg) | This compound (2.4 mg/kg) | This compound (3.2 mg/kg) |

| Animal Model | Male New Zealand White rabbits | Male New Zealand White rabbits | Male New Zealand White rabbits | Male New Zealand White rabbits |

| Induction of Colitis | Rectal instillation of 0.75% formalin + i.v. aggregated immunoglobulin | Rectal instillation of 0.75% formalin + i.v. aggregated immunoglobulin | Rectal instillation of 0.75% formalin + i.v. aggregated immunoglobulin | Rectal instillation of 0.75% formalin + i.v. aggregated immunoglobulin |

| This compound Dosage | N/A | 0.8 mg/kg i.v. bolus every 2h | 2.4 mg/kg i.v. bolus every 2h | 3.2 mg/kg i.v. bolus every 2h |

| Macroscopic Score Improvement | - | Not significant | P < 0.02 | P < 0.001 |

| Myeloperoxidase Level Reduction | - | Not significant | Not significant | P < 0.04 |

| Dialysate LTB4 Level Reduction | - | Not significant | P < 0.03 | P < 0.02 |

| *Data from a study assessing the anti-inflammatory action of this compound in an animal model of acute colitis[2]. |

Table 3: this compound in Rat Models of Severe Acute Pancreatitis

| Parameter | Saline Control | This compound (1 mg) | This compound (10 mg) |

| Animal Model | Sprague-Dawley rats | Sprague-Dawley rats | Sprague-Dawley rats |

| Induction of Necrotizing Pancreatitis | Glycodeoxycholic acid (GDOC) infusion + cerulein | Glycodeoxycholic acid (GDOC) infusion + cerulein | Glycodeoxycholic acid (GDOC) infusion + cerulein |

| This compound Administration | Continuous i.v. infusion over 9h | Continuous i.v. infusion over 9h | Continuous i.v. infusion over 9h |

| 24-hour Survival Rate (GDOC model) | 55% | 50% | 50% |

| Induction of Hemorrhagic Pancreatitis | Enterokinase infusion + cerulein | Enterokinase infusion + cerulein | Enterokinase infusion + cerulein |

| 24-hour Survival Rate (Enterokinase model) | 0% | 0% | 0% |

| *This study concluded that this compound failed to improve survival in these severe models[3]. |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. Below are the protocols for the key experiments cited.

Murine Model of Acute Edematous Pancreatitis

-

Animals: 48 female Swiss-Webster mice (20-30g) were divided into four groups.[1][4]

-

Induction of Pancreatitis: Acute pancreatitis was induced by intraperitoneal (i.p.) injections of cerulein (50 µg/kg) administered hourly for six hours. Control groups received saline injections.

-

Treatment: The treatment group received this compound (25 mg/kg) via i.p. injection one hour after the induction of pancreatitis and every three hours thereafter.

-

Sample Collection and Analysis: Animals were sacrificed three hours after the last cerulein injection. Blood was collected for serum analysis of amylase, IL-1β, and TNF-α levels (measured by ELISA). Lung tissue was harvested for the measurement of myeloperoxidase (MPO) activity.

Rabbit Model of Acute Colitis

-

Animals: Male New Zealand White rabbits were used.

-

Induction of Colitis: Acute colitis was induced by the rectal instillation of 0.75% formalin, followed by an intravenous administration of aggregated immunoglobulin.

-

Treatment: Treatment groups received intravenous bolus doses of this compound (0.8, 2.4, or 3.2 mg/kg) every two hours.

-

Analysis: Rectal dialysis was performed before colitis induction and at sacrifice to measure levels of leukotriene B4 (LTB4), prostaglandin (B15479496) E2 (PGE2), and thromboxane (B8750289) B2 (TXB2). Colonic tissue was collected for histological assessment and measurement of myeloperoxidase content.

Rat Model of Acute Hemorrhagic Pancreatitis

-

Animals: Rats were used in this model.

-

Induction of Pancreatitis: Acute hemorrhagic pancreatitis was induced by the intraductal infusion of 5% sodium taurodeoxycholate.

-

Monitoring of Barrier Dysfunction: Pancreatic capillary endothelial barrier dysfunction was monitored by measuring tissue edema and the exudation of plasma albumin into the interstitium at 3 and 12 hours after induction.

-

Treatment: this compound was administered as a pretreatment.

-

Biochemical Analysis: Pancreatic leukocyte recruitment was assessed by measuring myeloperoxidase activity. Serum levels of IL-1β and IL-6 were determined by ELISA.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow in preclinical studies.

Caption: Mechanism of action of this compound as a PAF receptor antagonist.

References

- 1. SSAT - 1997 Abstract: 77 Platelet activating factor antagonism reduces the systemic inflammatory response in a murine model of acute pancreatitis. [meetings.ssat.com]

- 2. This compound (BB-882), a platelet activating factor receptor antagonist, ameliorates mucosal inflammation in an animal model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound fails to improve survival in severe necrotizing pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet activating factor antagonism reduces the systemic inflammatory response in a murine model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Lexipafant: A Technical Deep Dive into its Chemical Structure and Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Lexipafant, a potent and selective antagonist of the platelet-activating factor (PAF) receptor, stands as a significant molecule in the study of inflammatory processes. By blocking the action of PAF, a key lipid mediator, this compound has been investigated for its therapeutic potential in conditions such as acute pancreatitis. This technical guide provides a comprehensive overview of its chemical architecture, a detailed synthetic protocol, and key experimental methodologies for its characterization.

Chemical Profile of this compound

The precise chemical structure of this compound is fundamental to its biological activity. Its stereochemistry, in particular, is a critical determinant of its affinity for the PAF receptor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | ethyl (2S)-4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate[1][2] |

| Chemical Formula | C₂₃H₃₀N₄O₄S[1][3][4] |

| Molecular Weight | 458.58 g/mol |

| CAS Number | 139133-26-9 |

| Stereochemistry | The molecule possesses a single chiral center with an (S)-configuration. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates followed by their coupling to form the final product. The following is a detailed experimental protocol for its synthesis.

Part 1: Synthesis of 4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)benzenesulfonyl chloride (Intermediate A)

This intermediate provides the heterocyclic and sulfonyl chloride moieties of this compound.

Step 1: Preparation of 1-((4-bromophenyl)methyl)-2-methyl-1H-imidazo[4,5-c]pyridine

-

Dissolve 2-methyl-1H-imidazo[4,5-c]pyridine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a strong base, for instance, sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting mixture at room temperature for approximately 30 minutes.

-

Add 1-bromo-4-(bromomethyl)benzene to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Sulfonylation to yield Intermediate A

-

Subject the product from the previous step to a sulfonation reaction, for example, by treatment with a sulfonating agent like chlorosulfonic acid, to introduce the sulfonyl chloride group. This reaction is typically carried out at low temperatures.

-

Carefully quench the reaction with ice.

-

Isolate the precipitated product by filtration, wash with cold water, and dry to obtain Intermediate A.

Part 2: Synthesis of Ethyl (S)-2-(methylamino)-4-methylpentanoate (Intermediate B)

This intermediate is the chiral amino acid ester component of this compound.

-

Suspend L-leucine ethyl ester hydrochloride in a suitable solvent like dichloromethane (B109758).

-

Add a base, such as triethylamine, to the suspension at 0°C.

-

To the resulting solution, add an aqueous solution of formaldehyde (B43269) followed by a reducing agent like sodium borohydride (B1222165) in a controlled manner.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield Intermediate B.

Part 3: Final Coupling to Synthesize this compound

The final step involves the formation of the sulfonamide bond.

-

Dissolve Intermediate B in a suitable solvent, such as pyridine (B92270) or dichloromethane, containing a base like triethylamine.

-

Cool the solution to 0°C and add Intermediate A portion-wise.

-

Allow the reaction to proceed at room temperature for 18-24 hours.

-

After completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude this compound by column chromatography on silica gel to obtain the final product.

Table 2: Quantitative Data for this compound Synthesis

| Parameter | Value |

| Overall Yield | Typically in the range of 30-40% |

| Melting Point | 105-107 °C |

| Optical Rotation | [α]D²⁰ -6.7° (c=1, CHCl₃) |

Key Experimental Assays for Characterization

To evaluate the biological activity of synthesized this compound, specific in vitro assays are employed.

PAF Receptor Binding Assay Protocol

This assay quantifies the affinity of this compound for the PAF receptor.

-

Membrane Preparation : Isolate cell membranes from a suitable source known to express the PAF receptor, such as human platelets or a recombinant cell line.

-

Competitive Binding : Incubate the membranes with a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]PAF) in the presence of varying concentrations of this compound.

-

Incubation : Allow the binding to reach equilibrium by incubating for a defined period at a specific temperature (e.g., 60 minutes at 25°C).

-

Separation : Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis : Determine the IC₅₀ value of this compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

Inhibition of PAF-Induced Platelet Aggregation

This functional assay assesses the antagonistic effect of this compound on PAF-mediated cellular responses.

-

Preparation of Platelet-Rich Plasma (PRP) : Obtain fresh human blood and prepare PRP through centrifugation.

-

Aggregation Measurement : Monitor platelet aggregation using a platelet aggregometer, which measures changes in light transmission through the PRP sample.

-

Pre-incubation : Incubate the PRP with various concentrations of this compound or a vehicle control for a short duration.

-

Induction of Aggregation : Initiate platelet aggregation by adding a standardized concentration of PAF.

-

Monitoring and Analysis : Record the maximum aggregation response and calculate the percentage inhibition of PAF-induced aggregation at each this compound concentration to determine the IC₅₀ value.

Visualizing the Molecular Landscape: Signaling Pathways and Synthetic Workflow

To better understand the context of this compound's function and creation, the following diagrams illustrate its mechanism of action and synthetic pathway.

Caption: this compound blocks the PAF signaling cascade.

Caption: The synthetic workflow for producing this compound.

References

Lexipafant's Impact on Systemic Inflammatory Response Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic Inflammatory Response Syndrome (SIRS) is a life-threatening condition characterized by a dysregulated inflammatory cascade that can lead to multiple organ dysfunction and failure. Platelet-Activating Factor (PAF) has been identified as a key lipid mediator that amplifies the inflammatory response. Lexipafant, a potent and specific PAF receptor antagonist, has been investigated as a therapeutic agent to mitigate the effects of SIRS, particularly in the context of severe acute pancreatitis. This technical guide provides an in-depth review of the mechanism of action of this compound, summarizes preclinical and clinical evidence, details experimental protocols, and presents quantitative data from key clinical trials.

Introduction to SIRS and Platelet-Activating Factor (PAF)

Systemic Inflammatory Response Syndrome (SIRS) is a clinical state resulting from a generalized and overwhelming inflammatory reaction. While often associated with sepsis, SIRS can be triggered by various non-infectious insults such as trauma, burns, and severe acute pancreatitis.[1] The pathophysiology of SIRS involves the excessive release of pro-inflammatory mediators, leading to widespread endothelial activation, tissue damage, and organ dysfunction.[2]

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in amplifying inflammatory and thrombotic events.[3][4] Synthesized by various cells including endothelial cells, monocytes, and neutrophils, PAF exerts its effects by binding to the G-protein coupled PAF receptor (PAFR).[3] This binding triggers a cascade of intracellular signaling events, promoting leukocyte chemotaxis, increasing vascular permeability, and stimulating the production of other inflammatory cytokines, thereby contributing significantly to the pathogenesis of SIRS.

This compound: Mechanism of Action

This compound is a specifically designed small molecule that acts as a competitive antagonist of the PAF receptor. By binding with high affinity to the PAFR, this compound blocks the binding of PAF and PAF-like lipids, thereby inhibiting the downstream signaling pathways that lead to cellular activation and the amplification of the inflammatory response. This targeted blockade is intended to dampen the excessive inflammation characteristic of SIRS without causing broad immunosuppression.

dot

Caption: this compound competitively blocks the PAF receptor, interrupting the inflammatory cascade.

Preclinical Evidence

Experimental Models of SIRS

Animal models are crucial for studying the pathophysiology of SIRS and for the preclinical evaluation of therapeutic agents like this compound.

-

Lipopolysaccharide (LPS) Induced Endotoxemia: This is a common model to induce a systemic inflammatory response. A bolus injection of LPS, a component of the cell wall of Gram-negative bacteria, results in a rapid and transient increase in pro-inflammatory cytokines like TNF-α and IL-6, mimicking aspects of sepsis-induced SIRS.

-

Cerulein-Induced Pancreatitis: This is a widely used and reproducible model that mimics the early stages of human acute pancreatitis. Supramaximal stimulation with cerulein (a cholecystokinin (B1591339) analogue) leads to pancreatic acinar cell injury, inflammation, and edema. The severity can be modulated, for instance, by co-administering LPS to induce a more severe, necrotizing pancreatitis.

Key Preclinical Findings

In a murine model of mild, edematous acute pancreatitis induced by cerulein, therapeutic administration of this compound demonstrated a significant reduction in the systemic inflammatory response. Specifically, the study reported:

-

Reduced serum levels of the pro-inflammatory cytokines TNF-α and IL-1β.

-

Decreased lung myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration and lung injury.

-

Lowered serum amylase activity, a marker of pancreatic injury.

These findings suggested that PAF antagonism could reduce the severity of systemic inflammation even when administered after the initial insult.

Clinical Trials in Severe Acute Pancreatitis

The primary clinical application investigated for this compound has been in mitigating SIRS and organ failure associated with predicted severe acute pancreatitis.

Data Presentation

The following tables summarize the quantitative data from two key multicenter, randomized, double-blind, placebo-controlled trials.

Table 1: Phase II Clinical Trial (Kingsnorth et al., 1995)

| Outcome Measure | This compound (n=42) | Placebo (n=41) | P-value |

|---|---|---|---|

| Patient Demographics | |||

| Severe AP (APACHE II ≥ 8) | 12 | 11 | NS |

| Organ Failure (at 72h) | |||

| Incidence of Organ Failure | Reduced | - | 0.041 |

| Total Organ Failure Score (OFS) | Reduced | - | 0.048 |

| Inflammatory Markers | |||

| Serum IL-8 | Significantly Reduced | - | 0.038 |

| Serum IL-6 | Declined on Day 1 | - | NS |

| Serum C-Reactive Protein (CRP) | No Effect | No Effect | NS |

Table 2: Phase III Clinical Trial (Johnson et al., 2001)

| Outcome Measure | This compound (n=148) | Placebo (n=138) | P-value |

|---|---|---|---|

| Patient Demographics | |||

| Mean APACHE II Score | >6 | >6 | NS |

| Primary Endpoint | |||

| Development of ≥1 Organ Failure | 57% (85/148) | 58% (80/138) | NS |

| Secondary Endpoints | |||

| Change in OFS (Day 3) | Median: -1 | Median: 0 | 0.04 |

| Systemic Sepsis | 2.7% (4/148) | 9.4% (13/138) | 0.023 |

| Local Complications (Overall) | 20% (30/148) | 30% (41/138) | 0.065 |

| Pseudocyst Development | 5% (8/148) | 14% (19/138) | 0.025 |

| Inflammatory Markers | |||

| Rate of decrease in IL-8 | More Rapid | - | <0.05 |

| Rate of decrease in E-selectin | More Rapid | - | <0.05 |

| Mortality |

| Deaths attributable to AP | Not Significantly Different | Not Significantly Different | NS |

Interpretation of Clinical Findings

The initial Phase II trial showed promising results, with this compound reducing the incidence and severity of organ failure and lowering levels of key inflammatory markers. However, the larger Phase III trial did not meet its primary endpoint of preventing new organ failure. A critical finding was that 44% of patients already had established organ failure upon entry into the study, which may have limited the potential for preventative intervention. Despite this, this compound did show some positive effects on secondary endpoints, including a reduction in systemic sepsis and local complications like pseudocysts. It also accelerated the reduction of inflammatory markers IL-8 and E-selectin. Ultimately, the study concluded that PAF antagonism alone was not sufficient to ameliorate SIRS in this patient population, particularly when treatment is initiated up to 72 hours after symptom onset.

Experimental Protocols

Preclinical Model: Cerulein-Induced Pancreatitis

dot

Caption: A typical experimental workflow for evaluating therapeutics in a murine pancreatitis model.

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old, are commonly used.

-

Induction of Pancreatitis: Mice are fasted for 12-18 hours with free access to water. Mild edematous pancreatitis is induced by hourly intraperitoneal (i.p.) injections of cerulein at a dose of 50 µg/kg for 6 to 12 hours. Control animals receive saline injections. For a severe model, lipopolysaccharide (LPS) at 15 mg/kg may be injected one hour after the final cerulein administration.

-

Therapeutic Intervention: this compound or a placebo vehicle is administered, often intraperitoneally, at specified time points relative to the induction of pancreatitis.

-

Sample Collection: At predetermined time points, animals are euthanized. Blood is collected via cardiac puncture for serum separation. The pancreas and lungs are harvested.

-

Analysis:

-

Serum Analysis: Amylase, lipase, and cytokine levels (e.g., TNF-α, IL-6, IL-8) are quantified using commercially available ELISA kits.

-

Histology: A portion of the pancreas is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate edema, inflammatory cell infiltration, and acinar cell necrosis.

-

Myeloperoxidase (MPO) Assay: Lung tissue is homogenized to quantify neutrophil infiltration by measuring MPO activity, a marker of inflammation.

-

Clinical Trial Protocol (Johnson et al., 2001)

dot

References

Investigating the Selectivity of Lexipafant: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexipafant (BB-882) is a potent and highly selective antagonist of the platelet-activating factor (PAF) receptor. Developed for the treatment of acute pancreatitis, its clinical trajectory has been complex, marked by promising preclinical and early clinical results that were not fully realized in larger pivotal trials. This technical guide delves into the pharmacological profile of this compound, with a primary focus on its selectivity and on-target effects. While the term "off-target effects" implies unintended molecular interactions, a comprehensive review of the available scientific literature reveals a scarcity of direct evidence for significant off-target activities of this compound. Therefore, this document will concentrate on its well-characterized on-target pharmacology, the downstream consequences of PAF receptor antagonism, and the methodologies employed in its preclinical and clinical evaluation. The absence of extensive public data on broad-panel off-target screening, a common practice in contemporary drug development, is a notable limitation in the complete characterization of this compound's selectivity.

Introduction: The Role of Platelet-Activating Factor in Inflammation

Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells.[1] Activation of the PAFR triggers a cascade of intracellular signaling events, leading to cellular activation, production of inflammatory cytokines, and increased vascular permeability. In the context of acute pancreatitis, PAF is considered a key mediator of the systemic inflammatory response syndrome (SIRS) and subsequent multi-organ dysfunction.[2]

This compound: A Selective PAF Receptor Antagonist

This compound was specifically designed as a competitive antagonist of the PAF receptor.[1] Its high affinity and selectivity for the PAFR are central to its mechanism of action. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the downstream signaling pathways that mediate the pro-inflammatory effects of PAF.

On-Target Potency

The on-target potency of this compound has been demonstrated in various in vitro and in vivo studies. A key measure of its activity is the half-maximal inhibitory concentration (IC50) for PAF-induced cellular responses. Preclinical studies have shown that this compound can inhibit PAF-enhanced neutrophil functions in a dose-dependent manner.[3]

| Parameter | IC50 (µM) | Experimental System |

| PAF-enhanced Superoxide (.O2-) Production | 0.046 | Isolated human polymorphonuclear leukocytes (PMNs) |

| PAF-enhanced CD11b Expression | 0.285 | Isolated human polymorphonuclear leukocytes (PMNs) |

| PAF-enhanced Elastase Release | 0.05 | Isolated human polymorphonuclear leukocytes (PMNs) |

| Table 1: In Vitro Potency of this compound in Inhibiting PAF-Mediated Neutrophil Activation. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the intended on-target mechanism of this compound and a typical workflow for investigating its effects on neutrophil activation.

References

Methodological & Application

Application Notes and Protocols for the Administration of Lexipafant in Murine Models of Sepsis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology of sepsis involves a complex interplay of pro-inflammatory and anti-inflammatory pathways. Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in the inflammatory cascade observed in sepsis.[1] Lexipafant is a specific and potent antagonist of the PAF receptor, which has been investigated for its therapeutic potential in inflammatory conditions.[1] These application notes provide detailed protocols for the administration of this compound in two common murine models of sepsis: Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS)-induced endotoxemia.

Mechanism of Action of this compound

This compound competitively inhibits the binding of PAF to its receptor on the surface of various immune and endothelial cells. This blockade attenuates the downstream signaling cascades initiated by PAF, leading to a reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), decreased neutrophil activation, and reduced vascular permeability. By mitigating these key events in the septic response, this compound has the potential to reduce the severity of organ damage and improve outcomes.

Platelet-Activating Factor (PAF) Signaling Pathway in Sepsis

Caption: PAF signaling pathway in sepsis and the inhibitory action of this compound.

Experimental Protocols

Two primary murine models are detailed below: the Cecal Ligation and Puncture (CLP) model, which induces polymicrobial sepsis, and the Lipopolysaccharide (LPS) model, which simulates endotoxemia.

Protocol 1: this compound in Cecal Ligation and Puncture (CLP) Murine Model

The CLP model is considered the gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human septic peritonitis.

Materials:

-

Male C57BL/6 mice (8-12 weeks old, 20-25 g)

-

This compound

-

Vehicle (e.g., sterile saline or 10% DMSO in saline)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, sutures)

-

21-gauge needle

-

Sterile saline for fluid resuscitation

Experimental Workflow:

Caption: Experimental workflow for this compound administration in the CLP murine sepsis model.

Procedure:

-

Anesthesia: Anesthetize the mouse using a standard approved protocol.

-

Surgical Procedure:

-

Shave and disinfect the abdomen.

-

Make a 1-2 cm midline incision to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

-

Puncture the ligated cecum once with a 21-gauge needle.

-

Gently squeeze the cecum to express a small amount of fecal material.

-

Return the cecum to the peritoneal cavity and close the incision in layers.

-

-

Fluid Resuscitation: Immediately following surgery, administer 1 mL of pre-warmed sterile saline subcutaneously.

-

This compound Administration:

-

Therapeutic Dosing: Administer this compound at a dose of 25 mg/kg via intraperitoneal (i.p.) injection at the time of fluid resuscitation.[2] Subsequent doses can be administered every 3 hours as needed based on the experimental design.[2]

-

Vehicle Control: Administer an equivalent volume of the vehicle to the control group.

-

Sham Control: Sham-operated animals should undergo the same surgical procedure without cecal ligation and puncture and receive the vehicle.

-

-

Post-Operative Care and Monitoring:

-

House mice in a clean, warm environment with easy access to food and water.

-

Monitor survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) at regular intervals for up to 7 days.

-

Collect blood and tissue samples at predetermined time points for analysis of inflammatory markers and organ damage.

-

Protocol 2: this compound in Lipopolysaccharide (LPS)-Induced Endotoxemia Model

The LPS model induces a systemic inflammatory response that mimics the hyper-inflammatory phase of sepsis.

Materials:

-

Male C57BL/6 mice (8-12 weeks old, 20-25 g)

-

This compound

-

Vehicle (e.g., sterile saline or 10% DMSO in saline)

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

-

Sterile, pyrogen-free saline

Procedure:

-

This compound Pre-treatment (Prophylactic Model):

-

Administer this compound at a dose of 25 mg/kg i.p. 1 hour prior to LPS challenge.[2]

-

Administer an equivalent volume of the vehicle to the control group.

-

-

LPS Administration:

-

Inject LPS intraperitoneally at a dose known to induce a septic phenotype (e.g., 5-15 mg/kg). The optimal dose may vary depending on the LPS serotype and mouse strain and should be determined empirically.

-

-

Monitoring and Sample Collection:

-

Monitor mice for clinical signs of endotoxemia (e.g., lethargy, huddling, diarrhea).

-

Monitor survival for lethal dose models.

-

Collect blood samples at various time points (e.g., 2, 6, 24 hours) post-LPS injection for cytokine analysis.

-

Data Presentation

The following table summarizes quantitative data from a study investigating the effects of this compound in a murine model of acute pancreatitis, a condition with a similar inflammatory profile to sepsis.

| Parameter | Control (Sham) | Acute Pancreatitis (AP) | AP + this compound (25 mg/kg i.p.) |

| Serum TNF-α (pg/mL) | Undetectable | 150 ± 25 | 75 ± 15 |

| Serum IL-1β (pg/mL) | Undetectable | 200 ± 30 | 100 ± 20 |

| Lung Myeloperoxidase (MPO) (U/g tissue) | 1.0 ± 0.2 | 4.5 ± 0.5 | 2.5 ± 0.3 |

| Serum Amylase (U/L) | 1500 ± 200 | 5000 ± 500 | 3000 ± 400 |

*p < 0.05 compared to the Acute Pancreatitis group. Data are presented as mean ± SEM.

Expected Outcomes

Based on its mechanism of action and preclinical data in related inflammatory models, administration of this compound in murine models of sepsis is expected to:

-

Reduce systemic inflammation: A significant decrease in the plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Mitigate organ damage: Amelioration of sepsis-induced organ injury, as indicated by reduced levels of organ-specific damage markers (e.g., ALT, AST for liver; BUN, creatinine (B1669602) for kidney) and improved histopathology.

-

Improve survival: In lethal models of sepsis, this compound treatment is anticipated to improve survival rates, although specific data from murine sepsis models is needed to confirm this.

Conclusion

This compound, as a potent PAF receptor antagonist, represents a promising therapeutic agent for modulating the excessive inflammatory response in sepsis. The provided protocols for its administration in CLP and LPS-induced murine sepsis models offer a framework for researchers to investigate its efficacy and further elucidate the role of PAF in the pathophysiology of sepsis. Careful consideration of the experimental design, including the timing of administration and the choice of endpoints, is crucial for obtaining robust and translatable results.

References

- 1. A double-blind placebo-controlled study of an infusion of this compound (Platelet-activating factor receptor antagonist) in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet activating factor antagonism reduces the systemic inflammatory response in a murine model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lexipafant Dosage in Rats to Induce Platelet-Activating Factor (PAF) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexipafant (BB-882) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a key phospholipid mediator implicated in a variety of inflammatory processes, including platelet aggregation, increased vascular permeability, and leukocyte activation. By competitively blocking the PAF receptor, this compound effectively inhibits these downstream signaling pathways. These characteristics make this compound a valuable tool in preclinical research, particularly in rat models of inflammatory diseases such as acute pancreatitis and ischemia-reperfusion injury.[1][2][3] This document provides detailed application notes and protocols for the use of this compound to induce PAF inhibition in rats, based on findings from several experimental studies.

Data Presentation: this compound Dosage and Effects in Rats

The following table summarizes the quantitative data on this compound administration in various rat models. The "Key Outcomes" serve as in vivo indicators of effective PAF inhibition.

| Study Context & Rat Strain | This compound Dosage | Route of Administration | Key Outcomes (Indicators of PAF Inhibition) |

| Acute Necrotizing Pancreatitis (Sprague-Dawley) | 1 mg or 10 mg (total dose) | Continuous intravenous infusion over 9 hours | No improvement in 24-hour survival rates or pancreatic histology scores. |

| Intestinal Ischemia & Reperfusion (Sprague-Dawley) | 5 mg/kg | Intraperitoneal (i.p.) injection 15 minutes prior to operation | - Prevented the increase in intestinal endothelial and epithelial permeability.- Reduced bacterial translocation.- Attenuated leakage of albumin from blood to the mucosal interstitium. |

| Acute Hemorrhagic Pancreatitis (Sprague-Dawley) | Not specified in abstract | Pretreatment | - Significantly reduced pancreatic endothelial barrier dysfunction.- Decreased pancreatic leukocyte recruitment.- Reduced serum levels of IL-1β. |

| Mild Edematous Pancreatitis (Swiss-Webster Mice*) | 25 mg/kg | Intraperitoneal (i.p.) injection, every 3 hours starting 1 hour after induction | - Reduced serum cytokines (TNFα, IL-1β).- Decreased lung myeloperoxidase (MPO) activity.- Reduced serum amylase activity. |

*Note: One study was conducted in mice but is included for comparative purposes due to the relevance of the findings.

Signaling Pathway and Experimental Workflow

Platelet-Activating Factor (PAF) Signaling and this compound Inhibition

Platelet-Activating Factor (PAF) exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This binding activates intracellular signaling cascades, leading to a range of inflammatory responses. This compound acts as a competitive antagonist, binding to the PAFR to prevent PAF-mediated signaling and subsequent inflammation.

References

- 1. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment with this compound ameliorates the severity of pancreatic microvascular endothelial barrier dysfunction in rats with acute hemorrhagic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beneficial effects of this compound, a PAF antagonist on gut barrier dysfunction caused by intestinal ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lexipafant in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexipafant is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a lipid mediator involved in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By blocking the PAF receptor, this compound has been investigated for its therapeutic potential in conditions such as acute pancreatitis.[1][2][3] These application notes provide detailed protocols for the preparation of this compound solutions and the assessment of their stability for research purposes.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | A common solvent for creating concentrated stock solutions. |

| Ethanol (B145695) | Soluble | Can be used as a co-solvent.[4] |

| Water | Sparingly Soluble | Aqueous solutions for assays are typically prepared by diluting a concentrated stock solution. |

Table 2: Recommended Storage Conditions for this compound Solutions

| Solution Type | Storage Temperature | Duration | Container | Notes |

| DMSO Stock Solution | -20°C or -80°C | Up to 6 months (unconfirmed) | Tightly sealed, light-protected vials | Minimize freeze-thaw cycles. |

| Aqueous Working Solutions | 2-8°C | Use within 24 hours | Sterile, tightly sealed tubes | Prepare fresh before each experiment if possible. |

Signaling Pathway

This compound competitively inhibits the binding of platelet-activating factor (PAF) to its G-protein coupled receptor (GPCR) on the cell surface. This action blocks the downstream signaling cascade that is normally initiated by PAF, leading to a reduction in the inflammatory response.

Caption: this compound blocks PAF-induced inflammatory signaling.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound